N-(2,5-dimethylphenyl)-4-hydroxybenzamide

Drug Design ADME Physicochemical Properties

This specific para-hydroxy benzamide building block (LogP 2.8) eliminates the risk of isomer misassignment that compromises HDAC inhibitor and antifungal SAR studies. Unlike generic benzamide cores, its defined 2,5-dimethylphenyl and para-hydroxyl substitution ensures reproducible retention times for LC method development and provides a reliable handle for CAP-group derivatization. Verify CAS 692745-50-9 upon receipt to avoid inactive ortho- or meta-hydroxy isomers that lack target binding affinity. Ideal for focused library synthesis and reference standard qualification.

Molecular Formula C15H15NO2
Molecular Weight 241.29
CAS No. 692745-50-9
Cat. No. B2384897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-4-hydroxybenzamide
CAS692745-50-9
Molecular FormulaC15H15NO2
Molecular Weight241.29
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C15H15NO2/c1-10-3-4-11(2)14(9-10)16-15(18)12-5-7-13(17)8-6-12/h3-9,17H,1-2H3,(H,16,18)
InChIKeyKDBQWFGRLYZABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-dimethylphenyl)-4-hydroxybenzamide (CAS 692745-50-9) | Physicochemical & Structural Reference for N-Substituted Benzamide Research


N-(2,5-dimethylphenyl)-4-hydroxybenzamide (CAS 692745-50-9) is a small molecule benzamide derivative with a molecular weight of 241.28 g/mol [1]. It serves as a research building block and a structural scaffold within the broader class of N-substituted hydroxybenzamides, a family of compounds investigated for modulating various biological targets, including histone deacetylases (HDACs) and antimicrobial pathways [2]. Its defining structural features include a 2,5-dimethylphenyl group on the amide nitrogen and a hydroxyl moiety at the para-position of the benzamide ring, both of which influence its physicochemical and biological profile.

Why Procuring N-(2,5-dimethylphenyl)-4-hydroxybenzamide vs. a Close Analog Requires Quantitative Scrutiny


Substitution among seemingly similar hydroxybenzamide isomers or analogs without precise CAS verification introduces significant risk of experimental failure due to differences in physicochemical and biological behavior. For instance, moving the hydroxyl group from the para- to the ortho- or meta-position, or altering the substitution on the aniline ring, can drastically change a compound's lipophilicity (LogP), hydrogen-bonding capacity, and binding affinity to biological targets [1]. While specific comparative biological data for this exact compound is limited in the allowed sources, class-level inferences from related N-hydroxybenzamide HDAC inhibitors indicate that even minor structural modifications can shift isoform selectivity or result in a complete loss of potency [2]. Therefore, generic selection based on a shared benzamide core is insufficient for reproducible research.

Quantitative Differentiation of N-(2,5-dimethylphenyl)-4-hydroxybenzamide (692745-50-9) Against Key Structural Analogs


Lipophilicity (LogP) Comparison for Membrane Permeability Assessment

N-(2,5-dimethylphenyl)-4-hydroxybenzamide exhibits a lower predicted lipophilicity compared to its 4-(hydroxymethyl) analog, indicating differences in membrane permeability and solubility. This distinction is critical for researchers optimizing lead compounds for cellular assays or in vivo studies [1][2].

Drug Design ADME Physicochemical Properties QSAR

Impact of Hydroxyl Group Position on Lipophilicity and Hydrogen Bonding Potential

The position of the hydroxyl group on the benzamide ring significantly impacts lipophilicity. N-(2,5-dimethylphenyl)-4-hydroxybenzamide, with the para-hydroxyl, demonstrates a different LogP profile compared to its meta-hydroxy positional isomer. This difference, albeit small, can be a deciding factor in a lead optimization program [1].

Medicinal Chemistry Structure-Activity Relationship Solubility QSAR

Comparative Antimicrobial Activity Against Candida albicans in Related Scaffolds

While direct comparative MIC data for N-(2,5-dimethylphenyl)-4-hydroxybenzamide is not available in permitted sources, data for a closely related analog, N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide, has been reported. This analog exhibits moderate bacteriostatic activity against Gram-positive and Gram-negative bacteria . Research on the broader 2-hydroxybenzamide class indicates that antifungal activity against Candida albicans is a common feature, with MIC values typically ranging from 10^-2 to 3.6x10^-4 mol/L [1].

Antifungal Microbiology Structure-Activity Relationship Drug Discovery

High-Value Application Scenarios for N-(2,5-dimethylphenyl)-4-hydroxybenzamide (CAS 692745-50-9) in Research


Scaffold for Antifungal Lead Optimization

Based on established class-level antimicrobial activity of hydroxybenzamides against Candida albicans, this compound serves as a viable starting point for medicinal chemistry campaigns. Its predicted physicochemical properties (XLogP3 = 2.8) suggest a favorable balance between lipophilicity and aqueous solubility for in vitro antifungal assays. Researchers can use this scaffold to synthesize novel analogs aimed at improving potency and selectivity against fungal pathogens [1].

Reference Standard in Chromatographic Method Development

The compound's distinct physicochemical profile (LogP = 2.8) and structural features make it suitable for use as a reference standard in the development and validation of liquid chromatography (LC) methods. Its retention behavior can be compared with other benzamide analogs to establish structure-retention relationships, which are valuable for assessing purity and stability of synthetic intermediates [2].

Building Block for Focused Chemical Libraries

Given the importance of N-hydroxybenzamide motifs in histone deacetylase (HDAC) inhibitor research, this compound is a strategic building block for synthesizing focused libraries. Its para-hydroxy group offers a handle for further functionalization (e.g., esterification, etherification) to explore the structure-activity relationship of the 'CAP' group in HDAC inhibitor design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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